2-(4-Bromophenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone
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Overview
Description
2-(4-Bromophenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone is an organic compound that features a bromophenoxy group and a dimethylpiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone typically involves the reaction of 4-bromophenol with 2,6-dimethylpiperidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Bromophenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the dimethylpiperidinyl group can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone: Similar structure but with a fluorine atom instead of bromine.
2-(4-Methylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone: Similar structure but with a methyl group instead of bromine.
Uniqueness
2-(4-Bromophenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens or substituents, making this compound particularly interesting for specific applications.
Properties
IUPAC Name |
2-(4-bromophenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-11-4-3-5-12(2)17(11)15(18)10-19-14-8-6-13(16)7-9-14/h6-9,11-12H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHPNMOMIIOOOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)COC2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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